molecular formula C15H22N2O5S B7545888 (4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone

(4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone

Cat. No. B7545888
M. Wt: 342.4 g/mol
InChI Key: OEJZMEORFLJORT-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone, also known as MMPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

(4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone selectively binds to and blocks the mGluR5 receptor, which is involved in regulating synaptic plasticity and neurotransmitter release in the brain. By blocking this receptor, this compound can modulate the activity of glutamatergic neurotransmission, which is implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. In animal models, this compound has been shown to reduce cocaine self-administration and reinstatement, suggesting a potential role in treating addiction. This compound has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone in lab experiments is its high selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamatergic neurotransmission. However, one limitation is its relatively low potency compared to other mGluR5 antagonists, which may require higher doses or longer treatment durations to achieve therapeutic effects.

Future Directions

For (4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone research include exploring its potential therapeutic applications in other neurological and psychiatric disorders, as well as developing more potent and selective mGluR5 antagonists. Additionally, further studies are needed to elucidate the long-term effects of this compound treatment and its potential for inducing tolerance or dependence.

Synthesis Methods

(4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone is synthesized through a multi-step process involving the reaction of 4-ethyl-3-methoxyphenol with 4-methylsulfonylpiperazine. The resulting product is then treated with formaldehyde to form the final compound, this compound.

Scientific Research Applications

(4-Ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, schizophrenia, and addiction. In preclinical studies, this compound has shown promising results in reducing anxiety-like behavior and improving cognitive function in animal models of these disorders.

properties

IUPAC Name

(4-ethoxy-3-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-4-22-13-6-5-12(11-14(13)21-2)15(18)16-7-9-17(10-8-16)23(3,19)20/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJZMEORFLJORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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